molecular formula C21H28N6O2 B6474204 1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one CAS No. 2640882-60-4

1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6474204
CAS No.: 2640882-60-4
M. Wt: 396.5 g/mol
InChI Key: LBLIWEUZOMPFHD-UHFFFAOYSA-N
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Description

1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one is a complex organic molecule that contains several functional groups, including pyrazolo, pyrazine, piperidine, and piperazine rings, as well as an alkyne and a ketone These moieties suggest that the compound has unique chemical properties and potential biological activities

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. The structure-activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p-CF3 group could be important for efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one involves multiple steps, typically starting with the formation of the core piperidine and piperazine rings. The synthetic route might involve:

  • Step 1: : Formation of the pyrazolo[1,5-a]pyrazine ring through cyclization reactions.

  • Step 2: : Introduction of the piperidine ring via reductive amination or similar methods.

  • Step 3: : Attachment of the but-2-yn-1-yl group through alkyne addition reactions.

  • Step 4: : Final coupling with piperazin-1-yl)ethan-1-one using nucleophilic substitution or other suitable reactions.

Industrial Production Methods

In an industrial setting, the production methods would be scaled up to ensure efficiency and cost-effectiveness. This often involves optimizing reaction conditions such as temperature, pressure, solvents, and catalysts. Continuous flow synthesis might be employed to improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

  • Reduction: : Can be achieved using hydrogenation with catalysts like palladium on carbon, or metal hydrides such as sodium borohydride, resulting in alcohols or amines.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the piperidine or piperazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: : Sodium borohydride (NaBH₄), palladium on carbon (Pd/C)

  • Substitution: : Alkyl halides, acyl chlorides

Major Products

The major products formed depend on the type of reaction and the reagents used. For instance, oxidation might yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one has a broad range of applications in scientific research:

  • Chemistry: : As a synthetic intermediate in the preparation of more complex molecules.

  • Biology: : As a probe to study cellular processes due to its potential bioactivity.

  • Medicine: : Potential use in drug discovery and development, particularly targeting neurological pathways or infectious diseases.

  • Industry: : May be used in the development of new materials or as a specialty chemical in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-3-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

  • 1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

Uniqueness

The unique combination of functional groups in 1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one, particularly the presence of the pyrazolo[1,5-a]pyrazine ring, differentiates it from other similar compounds. This structure could confer unique properties, such as higher binding affinity or specificity for certain biological targets.

Hope this helps

Properties

IUPAC Name

1-[4-[4-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-18(28)25-15-13-24(14-16-25)9-2-3-17-29-19-5-10-26(11-6-19)21-20-4-7-23-27(20)12-8-22-21/h4,7-8,12,19H,5-6,9-11,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLIWEUZOMPFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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